molecular formula C13H16N4OS B285529 N-(3-methylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

N-(3-methylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

Cat. No.: B285529
M. Wt: 276.36 g/mol
InChI Key: IJYKUVTUYLIIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of triazole-containing compounds, which have been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting certain enzymes or proteins involved in various cellular processes.
Biochemical and physiological effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been found to exhibit antibacterial and antifungal activities by disrupting the cell membrane of these microorganisms. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3-methylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide in lab experiments is its ability to exhibit a wide range of biological activities. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(3-methylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide. One area of interest is the development of new derivatives of this compound with enhanced biological activities. Another area of research is the investigation of the potential of this compound as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.

Synthesis Methods

The synthesis of N-(3-methylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide involves a multi-step process that starts with the reaction of 3-methylbenzoyl chloride with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-chloropropanoic acid to yield the final product.

Scientific Research Applications

N-(3-methylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have also shown that this compound has potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

Properties

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

N-(3-methylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C13H16N4OS/c1-10-4-3-5-11(8-10)15-12(18)6-7-19-13-16-14-9-17(13)2/h3-5,8-9H,6-7H2,1-2H3,(H,15,18)

InChI Key

IJYKUVTUYLIIFJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CCSC2=NN=CN2C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCSC2=NN=CN2C

Origin of Product

United States

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